Scaffold-Based Differentiation: Structural Identity Verified by InChIKey Ensures Use of the Correct Cinnoline Regioisomer
The target compound is uniquely identified by its International Chemical Identifier Key (InChIKey): AGWYYZSCUOUNCT-UHFFFAOYSA-N . This 27-character string is a digital fingerprint of the molecule's exact connectivity and stereochemistry. In the context of cinnoline chemistry, where regioisomeric and tautomeric forms are common, the InChIKey provides absolute confirmation of the [1,3]dioxolo[4,5-g] fusion pattern, differentiating it from other possible isomers like [1,3]dioxolo[4,5-f]cinnoline or alternative methyl carboxylate substitution patterns. This verification is essential for ensuring that structure-activity relationship (SAR) data is correctly assigned to the intended molecular topology.
| Evidence Dimension | Molecular identity verification |
|---|---|
| Target Compound Data | InChIKey: AGWYYZSCUOUNCT-UHFFFAOYSA-N |
| Comparator Or Baseline | Any potential regioisomer or structural analog of the cinnoline scaffold. |
| Quantified Difference | Not applicable (qualitative identity marker). |
| Conditions | Computational generation based on chemical structure. |
Why This Matters
Using an incorrect isomer can lead to false-negative or false-positive results in biological assays, wasting significant research resources and delaying project timelines.
